Crystal Structure: Noncentrosymmetric P2(1) Space Group and Conformation vs. Symmetric Bis(nitrophenyl) Sulfones
Single-crystal X-ray diffraction of CAS 896-80-0 reveals it crystallizes in the noncentrosymmetric P2(1) space group with a dihedral angle of 71.1(2)° between the two aromatic ring planes, whereas symmetric analogs such as bis(3-nitrophenyl) sulfone (CAS 1228-53-1) adopt a different space group with a mirror plane through the SO2 group [1][2]. The o-NO2 and p-NO2 groups in CAS 896-80-0 are twisted out of the substituted phenyl ring plane, contributing to a deformed boat conformation, a feature absent in symmetric para-nitro analogs [1].
| Evidence Dimension | Crystal space group and molecular conformation |
|---|---|
| Target Compound Data | Noncentrosymmetric P2(1); dihedral angle = 71.1(2)°; substituted ring in deformed boat conformation with twisted o-NO2 and p-NO2 groups |
| Comparator Or Baseline | Bis(3-nitrophenyl) sulfone (CAS 1228-53-1): mirror plane through SO2; symmetric arrangement. Bis(4-nitrophenyl) sulfone: centrosymmetric space group. |
| Quantified Difference | Both space group and dihedral angle differ qualitatively (noncentrosymmetric vs. symmetric), indicating fundamentally different packing arrangement driven by asymmetric 2,4-dinitro substitution. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature. |
Why This Matters
The noncentrosymmetric crystal packing is a prerequisite for second-order nonlinear optical (NLO) activity; symmetric sulfone analogs lack this property, making CAS 896-80-0 the structurally obligatory choice for NLO material screening.
- [1] Ellena, J., Punte, G., & Nudelman, N. S. (1996). 2,4-Dinitrophenyl Phenyl Sulfone. Acta Crystallographica Section C, 52, 2929-2932. View Source
- [2] IUCr Journals. Bis(3-nitrophenyl) sulfone (CAS 1228-53-1) crystal structure. Acta Crystallographica Section E, 2008. View Source
